molecular formula C13H7BrFNO B11801881 7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole

7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole

Cat. No.: B11801881
M. Wt: 292.10 g/mol
InChI Key: VAZPRQXFCXCBBM-UHFFFAOYSA-N
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Description

7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole is a heterocyclic compound that features a benzoisoxazole core substituted with bromine and fluorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-bromophenol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired benzoisoxazole derivative . The reaction conditions often require controlled temperatures and the use of solvents like chloroform or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzoisoxazole compounds.

Scientific Research Applications

7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorophenyl groups makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.

Properties

Molecular Formula

C13H7BrFNO

Molecular Weight

292.10 g/mol

IUPAC Name

7-bromo-3-(4-fluorophenyl)-1,2-benzoxazole

InChI

InChI=1S/C13H7BrFNO/c14-11-3-1-2-10-12(16-17-13(10)11)8-4-6-9(15)7-5-8/h1-7H

InChI Key

VAZPRQXFCXCBBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)ON=C2C3=CC=C(C=C3)F

Origin of Product

United States

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